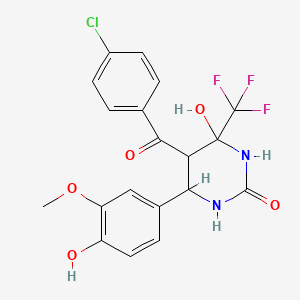
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery and development, as well as in biochemical and physiological research.
Scientific Research Applications
Anticancer Applications
Several novel sulfonamide derivatives have shown promising anticancer activities against a range of human cancer cell lines. For instance, Rathish et al. (2012) synthesized pyridazinone derivatives with a benzenesulfonamide moiety, one of which displayed significant activity against leukemia and non-small cell lung cancer cell lines with low GI(50) values, indicating its potential as a lead compound for new anticancer agents (Rathish et al., 2012). Similarly, Motavallizadeh et al. (2014) investigated N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, finding that some exhibited high antiproliferative activity against breast cancer and neuroblastoma cell lines, suggesting their utility in developing new anticancer agents (Motavallizadeh et al., 2014).
Antimicrobial and Antifungal Activities
Sulfonamide derivatives have also been explored for their antimicrobial and antifungal potentials. Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluating them for antimicrobial activity against various bacteria and fungi, indicating the broad spectrum of biological activities these compounds can exhibit (Sarvaiya et al., 2019). Moreover, Qandil et al. (2008) synthesized benzenesulfonamides with imidazole or triazole rings, showing them to be effective anticandidal agents, which could provide a basis for developing new treatments for fungal infections (Qandil et al., 2008).
Enzyme Inhibition for Therapeutic Applications
Compounds similar to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide have been studied for their enzyme inhibition properties, which are crucial for therapeutic applications, especially in treating diseases like Alzheimer's and cancer. Alafeefy et al. (2015) investigated sulfonamides incorporating various moieties as inhibitors of carbonic anhydrase isozymes, essential for physiological functions and implicated in several diseases, showing that these compounds can significantly inhibit these enzymes (Alafeefy et al., 2015).
properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-4-1-2-5-11(10)23(21,22)18-8-9-19-12(20)6-3-7-17-19/h1-7,18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCLGULMCZDGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B2708454.png)
![Tert-butyl N-[(2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2708455.png)
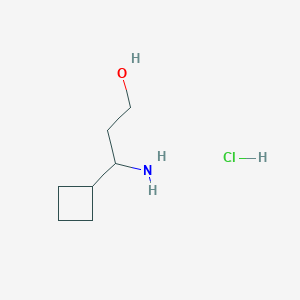
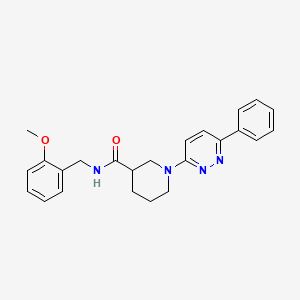
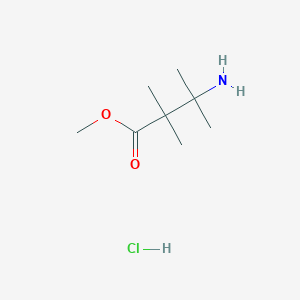
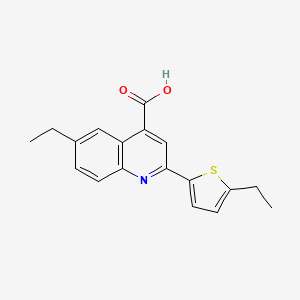
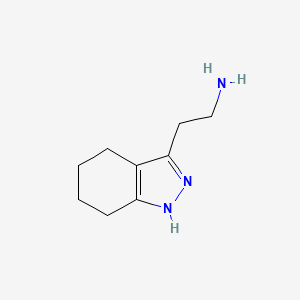
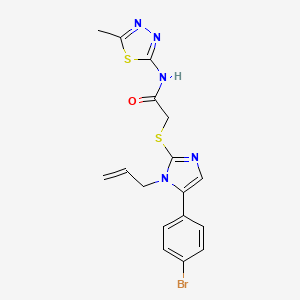
![Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2708465.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2708467.png)
![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708469.png)
